molecular formula C8H4F5NO B1401114 N-(3,5-difluorophenyl)-2,2,2-trifluoroacetamide CAS No. 1378573-08-0

N-(3,5-difluorophenyl)-2,2,2-trifluoroacetamide

Cat. No. B1401114
M. Wt: 225.11 g/mol
InChI Key: RKFHPNIZMPQLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques such as X-ray crystallography or NMR spectroscopy . The analysis would include bond lengths, bond angles, and the spatial arrangement of atoms.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound undergoes .

Scientific Research Applications

Pharmacological Activities

  • Scientific Field : Medicinal Chemistry
  • Application Summary : This compound has been used in the synthesis of various derivatives, such as phenoxy acetamide and its derivatives (chalcone, indole, and quinoline), which have potential therapeutic applications .
  • Methods of Application : The specific methods of synthesis and application are not detailed in the source, but it involves chemical techniques and computational chemistry applications .
  • Results or Outcomes : The acetamide compounds, including “N-(3,5-difluorophenyl)-2,2,2-trifluoroacetamide”, displayed good activity against gram-positive bacteria .

Alzheimer’s Disease Research

  • Scientific Field : Neurology
  • Application Summary : The compound is a dipeptidic inhibitor of γ-secretase, an enzyme involved in Alzheimer’s disease .
  • Methods of Application : The molecule adopts a compact conformation, without intramolecular hydrogen bonds. In the crystal structure, one of the amide N atoms forms the only intermolecular N-H…O hydrogen bond .
  • Results or Outcomes : High-resolution synchrotron diffraction data permitted the unequivocal location and refinement without restraints of all H atoms .

Cancer Therapy

  • Scientific Field : Oncology
  • Application Summary : This compound is involved in the Notch 1 signaling pathway, which plays a crucial role in the clinical management of cancer .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves pharmacological techniques and cellular biology applications .
  • Results or Outcomes : The inhibition of Notch 1 has potential clinical implications in cancer therapy .

Alzheimer’s Disease Research (Continued)

  • Scientific Field : Neurology
  • Application Summary : The compound is a dipeptidic inhibitor of γ-secretase, one of the enzymes involved in Alzheimer’s disease .
  • Methods of Application : The molecule adopts a compact conformation, without intramolecular hydrogen bonds. In the crystal structure, one of the amide N atoms forms the only intermolecular N-H…O hydrogen bond .
  • Results or Outcomes : High-resolution synchrotron diffraction data permitted the unequivocal location and refinement without restraints of all H atoms .

Biological Activity

  • Scientific Field : Biochemistry
  • Application Summary : DAPT, a γ-secretase inhibitor, reduces Aβ40 and Aβ42 levels in human primary neuronal cultures .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves biological techniques and cellular biology applications .
  • Results or Outcomes : DAPT has no effect on APP α and APP β levels .

Precursor for Difluoroboranes

  • Scientific Field : Inorganic Chemistry
  • Application Summary : This compound can be used as a precursor for difluoroboranes .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves inorganic synthesis techniques .
  • Results or Outcomes : The production of difluoroboranes, which have various applications in chemistry .

Safety And Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes handling and storage recommendations .

properties

IUPAC Name

N-(3,5-difluorophenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO/c9-4-1-5(10)3-6(2-4)14-7(15)8(11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFHPNIZMPQLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)-2,2,2-trifluoroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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